
(S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate, also known as (S)-t-BOC-DFP, is a synthetic compound that is used in a wide range of scientific research applications. It is a small molecule that is highly lipophilic and has a wide variety of biochemical and physiological effects. This compound has been used in a variety of lab experiments due to its unique properties.
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
A study by Baillargeon, Lussier, and Dory (2014) explored the crystalline structure of a compound related to (S)-tert-Butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate, focusing on hydrogen bonding and molecular orientation. This research contributes to understanding the structural properties and potential applications in material science or pharmaceuticals (Baillargeon, Lussier, & Dory, 2014).
Chemical Synthesis and Coupling Reactions
Wustrow and Wise (1991) investigated the coupling reactions of a structurally similar compound with arylboronic acids. This study is relevant for synthetic chemistry, particularly in the development of novel compounds and pharmaceutical intermediates (Wustrow & Wise, 1991).
Crystal Structure Characterization
Research by Naveen et al. (2007) on a related compound provided insights into its crystal structure, which is crucial for understanding its chemical properties and potential applications in drug design and material science (Naveen et al., 2007).
Molecular Configuration and Hydrogen Bonding
A study by Weber et al. (1995) focused on the molecular configuration of a compound akin to this compound, emphasizing the importance of hydrogen bonding in determining its structure. This research aids in the understanding of molecular interactions and design of functional materials (Weber et al., 1995).
Application in Organic Synthesis
The work by Xie et al. (2019) demonstrates the utilization of tert-butyl carbazate in metal-free synthesis, highlighting the versatility of similar compounds in organic synthesis, particularly in the preparation of bioactive natural products and synthetic drugs (Xie et al., 2019).
Asymmetric Synthesis and Stereoselectivity
Funabiki et al. (2008) investigated the asymmetric synthesis of related compounds, focusing on the high stereoselectivity achieved, which is significant for the development of chiral drugs and other biologically active substances (Funabiki et al., 2008).
Novel Synthesis Methods and Applications
Research by Chung et al. (2005) on the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcases innovative methods in chemical synthesis, potentially useful in pharmaceutical development (Chung et al., 2005).
Condensation Reactions in Chemical Synthesis
Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction involving compounds structurally related to this compound, significant for the synthesis of complex organic molecules (Umehara, Ueda, & Tokuyama, 2016).
Mécanisme D'action
Mode of Action
BOC-4,4-DIFLUORO-L-PROLINAMIDE interacts with its targets by serving as a substrate in the preparation of possible inhibitors . As an S-enantiomer, it is an excellent additive/catalyst in asymmetric reactions .
Biochemical Pathways
The compound affects the biochemical pathways involving DPPI and VLA-4. By serving as a substrate for the preparation of inhibitors, it can potentially disrupt the normal functioning of these proteins, leading to downstream effects on cellular adhesion and protein processing .
Pharmacokinetics
Its molecular weight (25123 g/mol) and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of BOC-4,4-DIFLUORO-L-PROLINAMIDE’s action are largely dependent on its role as a substrate for the preparation of DPPI inhibitors and VLA-4 antagonists . By inhibiting these proteins, the compound could potentially affect cellular adhesion and protein processing.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of BOC-4,4-DIFLUORO-L-PROLINAMIDE. For instance, optimal pH and temperature conditions are necessary for enzymatic reactions. Additionally, the presence of other molecules can either facilitate or hinder the compound’s interaction with its targets .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFSNRSVLFGLE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669798 | |
| Record name | tert-Butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426844-50-0 | |
| Record name | tert-Butyl (2S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


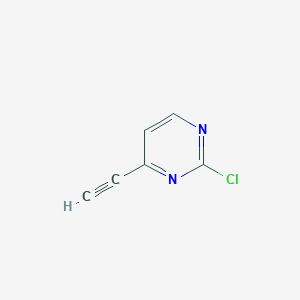


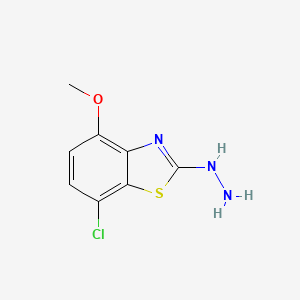
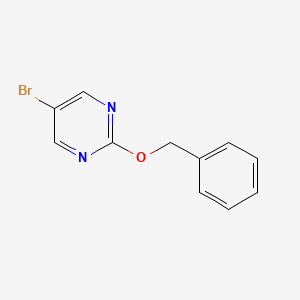
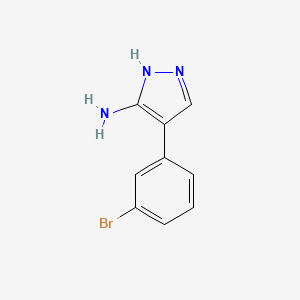




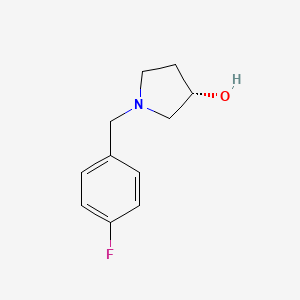
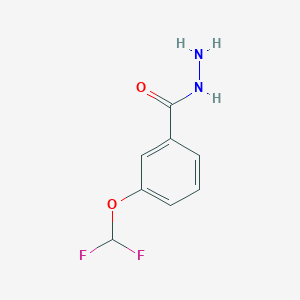
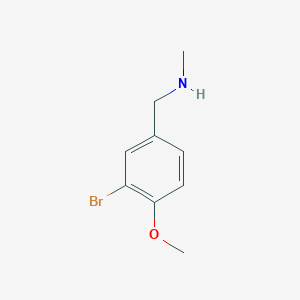
![[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1439313.png)
